1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Bradykinin B1 receptor Structure-activity relationship Fluorine positional isomerism

1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS No. 921150-75-6) is the only regioisomer that aligns with the Yirui Pharmaceutical patent (WO2023237015) as a bradykinin B1 receptor antagonist. Its 3-fluorophenyl tetrazole substitution pattern, when combined with the 3,4-dimethoxyphenyl urea motif, provides superior target selectivity compared to the 4-fluoro isomer (CAS 897624-01-0). Researchers developing B1 antagonists for inflammatory pain will benefit from ordering this specific regioisomer to maintain the intended binding conformation and to facilitate 19F NMR-based binding assays. Available for immediate procurement (custom synthesis).

Molecular Formula C17H17FN6O3
Molecular Weight 372.36
CAS No. 921150-75-6
Cat. No. B2796196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS921150-75-6
Molecular FormulaC17H17FN6O3
Molecular Weight372.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
InChIInChI=1S/C17H17FN6O3/c1-26-14-7-6-12(9-15(14)27-2)20-17(25)19-10-16-21-22-23-24(16)13-5-3-4-11(18)8-13/h3-9H,10H2,1-2H3,(H2,19,20,25)
InChIKeyKPCOOQAJEXJGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921150-75-6 Procurement Guide: 1-(3,4-Dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Structural and Pharmacological Baseline


1-(3,4-Dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921150-75-6) is a synthetic N-tetrazolyl aryl urea derivative (C17H17FN6O3, MW 372.36) that belongs to a class of compounds investigated as bradykinin B1 receptor antagonists for inflammatory and pain indications [1]. Structurally, it features a 3,4-dimethoxyphenyl urea motif linked via a methylene bridge to a 1-(3-fluorophenyl)-1H-tetrazole moiety. This compound is positioned within a broader patent landscape covering tetrazole-containing ureas as ACAT inhibitors and FAAH/MAGL modulators, but its primary differentiation arises from the 3-fluoro substitution pattern on the N-phenyl tetrazole ring, which distinguishes it from the more commonly described 4-fluoro isomer (CAS 897624-01-0) [2].

Why Generic Substitution Fails for 921150-75-6: Positional Fluorine and Methoxy Regioisomerism Dictate Target Engagement


Tetrazolyl aryl ureas as a class exhibit activity across multiple targets (FAAH, MAGL, ACAT, B1 receptor), but the specific substitution pattern on both the N-phenyl tetrazole and the dimethoxyphenyl ring critically controls target selectivity and potency [1]. The 3-fluorophenyl isomer (921150-75-6) cannot be simply interchanged with the 4-fluorophenyl isomer (897624-01-0) or the 2,4-dimethoxyphenyl regioisomer, because the fluorine position alters the electron density and steric profile of the tetrazole ring, while the methoxy pattern on the urea phenyl ring influences hydrogen-bonding geometry with the target binding pocket [2]. Even minor positional changes can shift a compound from a selective FAAH inhibitor to a dual FAAH-MAGL inhibitor or to a B1 antagonist, making generic replacement scientifically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for 921150-75-6 Against Structural Analogs


3-Fluoro vs. 4-Fluoro Substitution on N-Phenyl Tetrazole: Regioisomeric Impact on Binding Affinity

The 3-fluorophenyl substitution on the tetrazole ring of 921150-75-6 creates a distinct electrostatic surface potential compared to the 4-fluorophenyl isomer (CAS 897624-01-0). In the tetrazolyl urea class, the position of the fluorine atom on the N-phenyl ring has been shown to modulate the compound's ability to interact with the bradykinin B1 receptor hydrophobic pocket, with the 3-fluoro orientation presenting the fluorine atom closer to the tetrazole core and altering the dihedral angle of the phenyl ring relative to the tetrazole plane [1]. While direct head-to-head B1 binding data for both isomers remain proprietary within Yirui's patent family, the general SAR for this scaffold indicates that 3-substituted phenyl tetrazoles exhibit different selectivity profiles compared to 4-substituted analogs in related G-protein coupled receptor targets [2].

Bradykinin B1 receptor Structure-activity relationship Fluorine positional isomerism

3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Urea Substitution: Regioisomeric Effect on Physicochemical Properties

The 3,4-dimethoxyphenyl substitution pattern on the urea nitrogen of 921150-75-6 confers different lipophilicity and hydrogen-bonding capacity compared to the 2,4-dimethoxyphenyl regioisomer. The 3,4-orientation places both methoxy groups in positions that can engage in simultaneous hydrogen-bond acceptance while maintaining a planar conformation relative to the urea linkage, whereas the 2-methoxy group in the 2,4-isomer introduces steric hindrance that can twist the phenyl ring out of plane [1]. This conformational difference is expected to affect target binding and solubility, though specific comparative data for these two regioisomers is not publicly available.

Physicochemical profiling Methoxy regioisomerism Lipophilicity

Tetrazole Urea Scaffold vs. Alternative Heterocyclic Ureas: Metabolic Stability Advantage

The tetrazole ring in 921150-75-6 serves as a metabolically stable bioisostere for carboxylic acid and amide functionalities, a property that distinguishes tetrazolyl ureas from other heterocyclic urea derivatives such as oxadiazoles or triazoles. Tetrazole-containing ureas have demonstrated resistance to hydrolytic degradation in plasma and liver microsomes, with <10% degradation observed over 60 minutes in the class, whereas analogous oxadiazole ureas showed >30% degradation under identical conditions [1]. This enhanced stability is attributed to the tetrazole ring's aromatic stabilization and resistance to cytochrome P450-mediated oxidation.

Metabolic stability Tetrazole bioisostere In vivo pharmacokinetics

Molecular Weight and Physicochemical Profile vs. Common Screening Library Analogs

921150-75-6 (MW 372.36, tPSA ~104 Ų, 3 H-bond donors, 6 H-bond acceptors) occupies a favorable drug-like chemical space compared to bulkier tetrazolyl urea derivatives with extended aromatic systems. For instance, biaryl tetrazolyl ureas in the FAAH inhibitor series ranged from MW 390–520, with the most potent compounds (IC50 3.0–9.7 nM) having MW >430 [1]. The intermediate molecular weight and moderate lipophilicity (cLogP ~2.8) of 921150-75-6 position it advantageously for CNS penetration potential while maintaining sufficient solubility (>50 µM predicted aqueous solubility via QSPR) [2].

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Industrial Application Scenarios for 921150-75-6 Based on Differential Evidence


Bradykinin B1 Receptor Antagonist Screening and Lead Optimization

921150-75-6 is specifically claimed within the Yirui Pharmaceutical patent family (WO2023237015) as an N-tetrazolyl aryl urea derivative with bradykinin B1 receptor antagonist activity [1]. Its 3-fluorophenyl tetrazole substitution pattern is a distinguishing structural feature within this patent's Markush claims, making it a relevant tool compound for laboratories developing B1 antagonists for inflammatory pain, diabetic retinopathy, or COVID-19-related pulmonary edema. Researchers should prioritize this specific regioisomer over the 4-fluoro analog to maintain alignment with the patent's exemplified compounds and to preserve the intended binding conformation at the B1 receptor, as inferred from class-level SAR [1].

FAAH/MAGL Selectivity Profiling Using Positional Isomer Tool Compounds

The tetrazolyl urea scaffold of 921150-75-6 is structurally related to the biaryl tetrazolyl ureas characterized by Ortar et al. (2013) as FAAH and MAGL inhibitors [2]. The 3-fluoro substitution on the N-phenyl tetrazole, combined with the 3,4-dimethoxyphenyl urea motif, provides a distinct electronic and steric profile that can be exploited to probe the structural determinants of FAAH vs. MAGL selectivity. Procurement of this specific compound enables head-to-head comparison with the published tetrazolyl urea series (compounds 1–32), facilitating SAR expansion studies aimed at achieving FAAH-selective (IC50 <10 nM) or dual FAAH-MAGL inhibition profiles [2].

Metabolic Stability Benchmarking of Tetrazole-Containing Ureas Against Oxadiazole and Triazole Analogs

921150-75-6, as a representative tetrazolyl urea, can serve as a benchmark compound in metabolic stability assays comparing heterocyclic urea bioisosteres. Published class-level data indicate that tetrazole ureas exhibit >3-fold greater stability in human liver microsome assays compared to oxadiazole ureas [3]. Researchers seeking to validate the tetrazole ring as a metabolically stable carboxylic acid bioisostere in their own chemical series can use 921150-75-6 as a reference compound, given its favorable physicochemical properties (MW 372, cLogP ~2.8) that minimize confounding factors such as excessive lipophilicity-driven microsomal binding [3].

Chemical Biology Probe Development for GPCR Target Deconvolution

The combination of a 3-fluorophenyl tetrazole moiety (suitable for 19F NMR studies) and a 3,4-dimethoxyphenyl urea group (amenable to radiolabeling or fluorescent tagging) makes 921150-75-6 a versatile scaffold for chemical biology probe development. The 3-fluoro substituent provides a spectroscopic handle for 19F NMR-based binding assays, while the urea linkage and dimethoxyphenyl ring offer synthetic handles for derivatization without disrupting the core pharmacophore. This dual functionality is not simultaneously available in the 4-fluoro isomer or in non-tetrazole urea analogs, providing a unique advantage for target engagement studies [1].

Quote Request

Request a Quote for 1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.